molecular formula C13H11Cl2N3 B1456342 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 779323-58-9

6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B1456342
CAS No.: 779323-58-9
M. Wt: 280.15 g/mol
InChI Key: RZSMZEYQFCOUKN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-benzyl-2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3/c14-12-10-7-18(6-9-4-2-1-3-5-9)8-11(10)16-13(15)17-12/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSMZEYQFCOUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721045
Record name 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779323-58-9
Record name 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of α-Halomethylbenzylketones with 2,6-Diamino-4-oxopyrimidine

A common method involves the reaction of α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine to form 6-substituted pyrrolo[2,3-d]pyrimidines, which are structurally related to the target compound. This method was reported by Secrist and Liu and later optimized by other researchers.

  • Procedure : The α-bromomethylbenzylketone is reacted with 2,6-diamino-4-oxopyrimidine in a polar aprotic solvent such as DMF.
  • Outcome : The reaction yields the 6-benzyl-substituted pyrrolo[2,3-d]pyrimidine as the major product, with minor byproducts including 5-substituted isomers.
  • Yield : Moderate, around 44% for the major product.
  • Notes : The reaction requires long times (~72 h) and purification by column chromatography due to side products.

Alternative Aqueous Sodium Acetate Method

To improve yield and reduce side products, the reaction of α-chloromethylbenzylketones with 2,6-diamino-4-oxopyrimidine in sodium acetate and water at reflux has been employed.

  • Advantages : Shorter reaction time (6–12 h) and higher regioselectivity without formation of furo[2,3-d]pyrimidine byproducts.
  • Yield : Improved yield compared to the DMF method.
  • Mechanism : The aqueous medium and sodium acetate base facilitate the cyclization and substitution steps more cleanly.

Chlorination with Phosphorus Oxychloride (POCl3)

Chlorination at the 2- and 4-positions is commonly achieved by treatment with POCl3.

  • Process : The intermediate pyrrolo[3,4-d]pyrimidin-4-one derivatives are refluxed with POCl3.
  • Result : Conversion of hydroxyl or amino groups to chloro substituents, yielding the 2,4-dichloro derivative.
  • Yield : Variable, often around 50-60%.
  • Considerations : Reaction conditions must be controlled to avoid over-chlorination or decomposition.

Nucleophilic Substitution for Final Functionalization

Subsequent nucleophilic displacement reactions can be performed on the 4-chloro position to introduce other substituents if desired.

  • Example : Replacement of the 4-chloro group with aniline derivatives under reflux conditions.
  • Outcome : Functionalized pyrrolo[3,4-d]pyrimidines with tailored biological activity.

Representative Synthetic Scheme

Step Reactants & Conditions Product Description Yield (%) Notes
1 α-Bromomethylbenzylketone + 2,6-diamino-4-oxopyrimidine in DMF, reflux 72 h 6-Benzyl-substituted pyrrolo[2,3-d]pyrimidine ~44 Requires chromatographic purification
2 α-Chloromethylbenzylketone + 2,6-diamino-4-oxopyrimidine in sodium acetate/water, reflux 6-12 h 6-Benzyl-substituted pyrrolo[2,3-d]pyrimidine Higher Cleaner reaction, fewer byproducts
3 Intermediate + POCl3, reflux 2,4-Dichloro-6-benzyl-pyrrolo[3,4-d]pyrimidine 50-60 Chlorination step
4 4-Chloro derivative + nucleophile (e.g., aniline), reflux Functionalized pyrrolo[3,4-d]pyrimidine Variable Optional substitution for activity tuning

Research Findings and Optimization Notes

  • Regioselectivity : The choice of halomethylketone (bromo vs. chloro) and solvent system significantly affects regioselectivity and side product formation.
  • Reaction Time : The aqueous sodium acetate method reduces reaction time from days to hours.
  • Purification : Column chromatography is often necessary after step 1 to separate isomeric and side products.
  • Yields : Moderate yields are typical for initial cyclization steps; chlorination and substitution steps generally proceed with good efficiency.
  • Scalability : The aqueous method and chlorination steps have been adapted for larger scale synthesis with reproducible yields.

Summary Table of Preparation Methods

Method Key Reagents Solvent/System Reaction Time Yield Advantages Disadvantages
α-Bromomethylketone + Diamino-oxopyrimidine α-Bromomethylbenzylketone, 2,6-diamino-4-oxopyrimidine DMF 72 h ~44% Established method Long reaction, side products
α-Chloromethylketone + Diamino-oxopyrimidine α-Chloromethylbenzylketone, 2,6-diamino-4-oxopyrimidine Sodium acetate/water 6-12 h Higher Faster, cleaner reaction Requires aqueous workup
Chlorination POCl3 Reflux Few hours 50-60% Efficient chlorination Requires careful control
Nucleophilic substitution Amines or other nucleophiles Reflux Variable Variable Functionalization flexibility Additional purification needed

Chemical Reactions Analysis

6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively target cancer cell lines while sparing normal cells .

Mechanism of Action
The compound acts as an inhibitor of specific kinases involved in cancer progression. By blocking these pathways, it effectively reduces tumor growth in vitro and in vivo models. A detailed analysis revealed that its structure allows for strong interactions with the ATP-binding sites of these kinases, leading to effective inhibition .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.5Cell cycle arrest
HeLa (Cervical)10.8Kinase inhibition

Agricultural Applications

Pesticidal Properties
Recent studies have highlighted the potential use of this compound as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals. Research conducted by agricultural scientists found that formulations containing this compound significantly reduced pest populations in controlled environments .

Case Study: Efficacy Against Aphids
In a field trial, crops treated with a formulation of this compound showed a 75% reduction in aphid populations compared to untreated controls. The study concluded that the compound could be integrated into pest management systems to enhance crop yields without harming beneficial insects .

Material Science

Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Studies have indicated that incorporating this compound into polymers enhances their thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeProperty EnhancedMeasurement Method
PolyethyleneThermal stabilityThermogravimetric Analysis (TGA)
PolystyreneMechanical strengthTensile testing

Mechanism of Action

The mechanism of action of 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analog: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • CAS No.: 53493-80-4
  • Molecular Formula : C₆H₆N₃ (base structure without substituents)
  • Molecular Weight : 188.23 g/mol .
  • Key Differences :
    • Lacks benzyl and chlorine substituents.
    • Simpler structure with reduced steric hindrance, often used as a scaffold for functionalization .

Chlorinated Analogs

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • CAS No.: 785775-01-1
  • Molecular Formula : C₆H₅Cl₂N₃
  • Molecular Weight : 190.03 g/mol .
  • Key Differences :
    • Absence of the benzyl group reduces molecular weight by ~90 g/mol.
    • Retains dichloro substitution, enabling similar reactivity in nucleophilic substitutions .
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
  • CAS No.: 2139336-89-1
  • Molecular Formula : C₆H₅Cl₂N₃
  • Molecular Weight : 190.03 g/mol .
  • Key Differences :
    • Pyrimidine fused at [2,3-d] position instead of [3,4-d], altering ring strain and electronic distribution.
    • Similar hazard profile: H302 (harmful if swallowed), H315 (skin irritation) .

Benzylated Analogs

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • CAS No.: 778574-06-4
  • Similarity Score : 0.91 (vs. target compound) .
  • Key Differences :
    • Pyrido[4,3-d]pyrimidine core (six-membered ring) vs. pyrrolo[3,4-d]pyrimidine (five-membered ring).
    • Increased ring size may influence binding affinity in biological targets .
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • CAS No.: 192869-80-0
  • Similarity Score : 0.89 .
  • Key Differences :
    • Chlorine at position 4 only; benzyl at position 5.
    • Structural isomerism impacts spatial orientation in receptor interactions .

Functionalized Derivatives

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
  • CAS No.: 1256353-14-6
  • Similarity Score : 0.70 .
  • Key Differences: Substitution of chlorine at position 2 with an amino group (-NH₂).
4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • CAS No.: 1854-42-8
  • Molecular Formula : C₆H₈N₄
  • Key Differences: Amino group at position 4 instead of chlorine. Reduced electrophilicity, favoring participation in hydrogen-bonding networks .

Comparative Data Table

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes
Target Compound (779323-58-9) Pyrrolo[3,4-d]pyrimidine 6-Benzyl, 2,4-dichloro 280.15 Synthetic intermediate for kinase inhibitors .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (53493-80-4) Pyrrolo[3,4-d]pyrimidine None 188.23 Scaffold for functionalization .
2,4-Dichloro analog (785775-01-1) Pyrrolo[3,4-d]pyrimidine 2,4-dichloro 190.03 Precursor for nucleophilic substitutions .
778574-06-4 Pyrido[4,3-d]pyrimidine 6-Benzyl, 2,4-dichloro 280.15 Similar to target but with pyrido core .
1256353-14-6 Pyrrolo[3,4-d]pyrimidine 6-Benzyl, 2-amino 226.25 Enhanced solubility via -NH₂ group .

Biological Activity

6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS Number: 779323-58-9) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C₁₃H₁₁Cl₂N₃
  • Molecular Weight : 280.16 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer applications.

1. Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of this compound:

  • In vitro Studies : The compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For instance, one study reported IC₅₀ values for COX-2 inhibition ranging from 0.02 to 0.04 μM for similar pyrrole derivatives .
CompoundCOX-2 IC₅₀ (μM)Reference
6-Benzyl-2,4-dichloro...~0.03

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Cell Viability Assays : In studies involving HeLa and L929 cells, derivatives of pyrrole compounds exhibited cytotoxic effects with IC₅₀ values indicating significant activity against cancer cells .
Cell LineIC₅₀ (μM)Reference
HeLa15
L92920

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of pyrrolopyrimidine derivatives including 6-benzyl-2,4-dichloro... The synthesized compounds were evaluated for their anti-inflammatory and anticancer activities using various assays. The results indicated that modifications on the benzyl group significantly influenced the biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of pyrrole-containing compounds. It was found that the dichloro substituents at positions 2 and 4 of the pyrrole ring enhanced the anti-inflammatory potency compared to other derivatives without these substitutions .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

  • Methodological Answer : Synthesis routes should prioritize regioselective halogenation and benzyl group stabilization. For example, sodium hydride (NaH) in DMF at 0°C effectively deprotonates intermediates, enabling alkylation with iodomethane (Method A in ). Alternatively, bromination using N-bromosuccinimide (NBS) in dichloromethane achieves selective substitution (Method B, ). Key parameters include temperature control (<5°C to avoid side reactions), solvent polarity (DMF vs. dichloromethane), and purification via gradient elution in TLC (e.g., CH₂Cl₂/MeOH 1:199) to isolate high-purity products (88% yield, ).

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Monitor chemical shifts for benzyl protons (δ ~4.5–5.0 ppm, singlet) and pyrimidine carbons (δ ~150–160 ppm). reports distinct shifts for methyl groups (δ 2.1 ppm) and aromatic protons, validated against theoretical calculations.
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., m/z 245–249 for [M⁺], ) and fragmentation patterns (e.g., loss of Cl or benzyl groups). High-resolution MS (HRMS) confirms molecular weight within ±0.0004 Da (e.g., 244.9359 observed vs. 244.9355 theoretical, ).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 34.10% observed vs. 34.11% calculated, ).

Q. What are the common impurities formed during synthesis, and how are they characterized?

  • Methodological Answer :

  • Dehalogenation Byproducts : Partial loss of Cl during alkylation (e.g., m/z 210–212 in MS, ).
  • Oxidation Products : Hydroxy derivatives from air exposure, detectable via LC-MS or IR (O-H stretch ~3200 cm⁻¹).
  • Purification : Use preparative HPLC with C18 columns and 0.1% formic acid in acetonitrile/water gradients to resolve impurities ().

Advanced Research Questions

Q. How can computational chemistry methods enhance the optimization of reaction conditions for derivatives?

  • Methodological Answer :

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) model transition states and intermediates, reducing trial-and-error ().
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts regioselectivity in halogenation (e.g., NBS vs. Cl substitutions, ).
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for benzylation, ).

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs like 4-chloro-5-ethyl-pyrrolo-pyrimidine (kinase inhibition IC₅₀: EGFR = 12 nM, ) to identify critical substituents.
  • Dose-Response Assays : Use HEK293 cells transfected with target kinases (e.g., VEGFR2) to validate potency discrepancies ().
  • Molecular Dynamics (MD) : Simulate binding pocket interactions to explain differential activities (e.g., benzyl vs. ethyl groups affecting steric hindrance).

Q. What experimental approaches study its interaction with kinase targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize kinases on CM5 chips to measure binding kinetics (ka/kd) in real-time.
  • Crystallography : Co-crystallize the compound with CDK2 (PDB ID: 1HCL) to resolve binding modes ().
  • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.